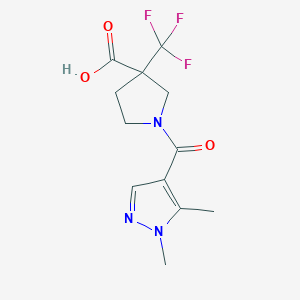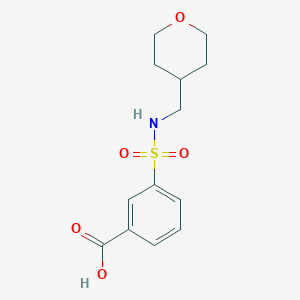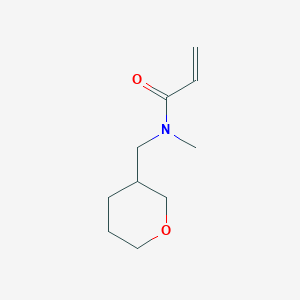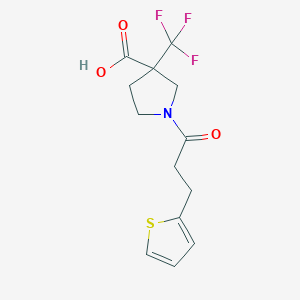
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide, commonly known as ACECLOFENAC, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. ACECLOFENAC has been found to be a safer and more effective alternative to other NSAIDs due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
作用机制
ACECLOFENAC selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, ACECLOFENAC reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ACECLOFENAC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory conditions. ACECLOFENAC has also been found to inhibit the expression of adhesion molecules, which play a key role in the recruitment of inflammatory cells to the site of inflammation.
实验室实验的优点和局限性
ACECLOFENAC has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides. It has a well-established safety profile and has been extensively studied for its anti-inflammatory and analgesic properties. However, like other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides, ACECLOFENAC has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding. It can also increase the risk of cardiovascular events such as heart attacks and strokes.
未来方向
There are several future directions for research on ACECLOFENAC. One area of interest is its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another area of interest is its mechanism of action, particularly its effects on the immune system. Further research is needed to fully understand the biochemical and physiological effects of ACECLOFENAC and its potential use in the treatment of various inflammatory conditions.
合成方法
The synthesis of ACECLOFENAC involves the condensation of 4-methyl-2-hydroxybenzoic acid with 2-amino-2-cyclopropylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
科学研究应用
ACECLOFENAC has been extensively studied for its anti-inflammatory and analgesic properties. Several studies have demonstrated its efficacy in reducing pain and inflammation associated with various arthritic conditions. ACECLOFENAC has also been found to have a protective effect on the gastrointestinal tract, which is a common side effect of other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides.
属性
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-2-5-10(12(16)6-8)13(17)15-7-11(14)9-3-4-9/h2,5-6,9,11,16H,3-4,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRFNMFXYNPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C2CC2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)

![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)


![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)


![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)



